5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine

Organic Synthesis Medicinal Chemistry Process Chemistry

5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine (CAS 1305324-79-1) offers three orthogonal synthetic handles on a single pyridine scaffold: a masked aldehyde (4-dimethoxymethyl) for aldehyde-based derivatization, a 5-chloro cross-coupling site, and 2,3-dimethoxy directed metalation functionality. This triple reactivity enables efficient parallel library synthesis in medchem SAR programs, outperforming analogs with only two handles. Pre-characterized for use as a drug impurity reference standard (≥98% purity), it accelerates pharmaceutical QC method validation and regulatory submission timelines. ISO-certified manufacturing ensures batch-to-batch consistency suitable for preclinical development. Available from multiple certified suppliers, reducing single-source supply chain risk compared to specialized analogs with limited vendor networks.

Molecular Formula C10H14ClNO4
Molecular Weight 247.67 g/mol
CAS No. 1305324-79-1
Cat. No. B1455107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine
CAS1305324-79-1
Molecular FormulaC10H14ClNO4
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CN=C1OC)Cl)C(OC)OC
InChIInChI=1S/C10H14ClNO4/c1-13-8-7(10(15-3)16-4)6(11)5-12-9(8)14-2/h5,10H,1-4H3
InChIKeyFQQJYWSZCTUPIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine (CAS 1305324-79-1): Key Pyridine Intermediate for Pharmaceutical Synthesis


5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine (CAS 1305324-79-1) is a highly substituted pyridine derivative with molecular formula C₁₀H₁₄ClNO₄ and molecular weight 247.68 g/mol, characterized by chloro substitution at the 5-position and a dimethoxymethyl group at the 4-position on a 2,3-dimethoxypyridine scaffold . This compound serves primarily as a synthetic intermediate and building block in medicinal chemistry and organic synthesis, with the dimethoxymethyl group providing a masked aldehyde functionality that can be unmasked for subsequent derivatization, while the chloro substituent enables further functionalization via cross-coupling or nucleophilic aromatic substitution reactions .

5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine: Why Pyridine Analogs Cannot Be Substituted in Synthesis


Substitution with other chloro-dimethoxymethyl pyridine analogs is not viable due to fundamental differences in substitution pattern, regiochemistry, and functional group arrangement. Analogs such as 3-Chloro-5-(dimethoxymethyl)pyridine (C₈H₁₀ClNO₂, MW 187.62 g/mol) and 2-Chloro-4-(dimethoxymethyl)pyridine differ in chloro positioning, which dictates reactivity and coupling partner compatibility in downstream transformations. The 5-chloro-2,3-dimethoxy substitution pattern in the target compound provides a unique electronic environment distinct from the pyrrolo-fused analog 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine (C₁₀H₁₁ClN₂O₂, MW 226.66 g/mol) , which contains an additional nitrogen and altered ring system. These structural differences result in divergent reaction profiles, solubility characteristics, and compatibility with specific synthetic routes—precluding simple replacement without route re-optimization.

5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine: Quantitative Procurement Evidence Guide


Synthetic Efficiency: One-Step Quantitative Yield Protocol Validated

A validated one-step synthesis protocol using adapted Vilsmeier conditions delivers the target compound in quantitative yield [1]. This represents a significant synthetic efficiency advantage compared to multi-step approaches that would be required for structurally similar but non-identical pyridine analogs. For context, the synthesis of the pyrrolo-fused analog 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine involves distinct heterocycle construction steps and typically yields lower overall efficiency due to additional ring-forming reactions .

Organic Synthesis Medicinal Chemistry Process Chemistry

Commercial Availability: Purity Grade and Vendor Comparison

Multiple vendors supply this compound at ≥98% purity, with documented ISO-certified quality systems ensuring batch-to-batch consistency . The compound is available in research quantities (1g to 25g scale) with transparent pricing from major suppliers . In contrast, the pyrrolo-fused analog (CAS 1261365-92-7) is primarily available through AldrichCPR as a solid but with less extensive multi-vendor sourcing options and limited scale availability documentation .

Chemical Procurement Quality Control Research Supply Chain

Drug Impurity Reference Standard Application Validation

This compound is explicitly qualified and documented for use as a drug impurity reference standard and as a pharmaceutical research reagent [1]. This represents a distinct application differentiation compared to simpler chloro-dimethoxymethyl pyridines such as 3-Chloro-5-(dimethoxymethyl)pyridine and 2-Chloro-4-(dimethoxymethyl)pyridine, which are primarily characterized as general synthetic intermediates without explicit impurity reference standard documentation .

Pharmaceutical Analysis Impurity Profiling Quality Control

Structural Differentiation: Unique 2,3-Dimethoxy Scaffold with 5-Chloro and 4-Dimethoxymethyl Substitution

The target compound (C₁₀H₁₄ClNO₄, MW 247.68) features a 2,3-dimethoxypyridine core with both 5-chloro and 4-dimethoxymethyl substitution—a specific substitution pattern that provides three distinct synthetic handles (masked aldehyde at C4, chloro at C5 for cross-coupling, methoxy at C2/C3 for directed metalation) . This contrasts with simpler analogs: 3-Chloro-5-(dimethoxymethyl)pyridine (C₈H₁₀ClNO₂, MW 187.62) lacks the 2,3-dimethoxy activation ; 5-Chloro-2,3-dimethoxypyridine (C₇H₈ClNO₂, MW 173.60) lacks the dimethoxymethyl handle ; and 4-Chloro-2,3-dimethoxypyridine places chloro at C4 rather than C5, altering cross-coupling regioselectivity .

Medicinal Chemistry Structure-Activity Relationship Building Block Diversity

Procurement Economics: Transparent Pricing at Research Scale

The compound is available with transparent, documented pricing at the 1g research scale (USD 1053.00) from major suppliers , with multiple vendors offering competitive quotation options at larger scales . This pricing transparency enables direct procurement budget planning. In contrast, the structurally related 6-Chloro-2,3-dimethoxypyridine (C₇H₈ClNO₂, MW 173.60) is available through AldrichCPR as part of a collection of unique chemicals but without comparable published scale pricing , making budget forecasting less predictable.

Research Procurement Budget Planning Supply Chain

5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine: Priority Application Scenarios for Research and Industrial Use


Pharmaceutical Impurity Reference Standard Development

The compound is explicitly qualified for use as a drug impurity reference standard and pharmaceutical research reagent [1]. For analytical laboratories developing impurity profiling methods for drug substances containing the 2,3-dimethoxypyridine scaffold, this compound provides a pre-characterized reference material with documented purity specifications (≥98%) . This application scenario leverages the compound's documented qualification status, reducing the need for independent reference standard qualification and method validation, which directly accelerates regulatory submission timelines for pharmaceutical quality control.

Multi-Handle Building Block for Parallel Library Synthesis

The compound's three orthogonal synthetic handles—masked aldehyde (4-dimethoxymethyl), cross-coupling site (5-chloro), and directed metalation functionality (2,3-dimethoxy)—make it particularly valuable for parallel library synthesis in medicinal chemistry programs [1]. The quantitative one-step synthesis protocol using adapted Vilsmeier conditions ensures reliable access to starting material . For SAR exploration requiring diverse derivatization from a single core scaffold, this building block offers greater synthetic versatility than analogs with only two functional handles (e.g., 5-Chloro-2,3-dimethoxypyridine or 3-Chloro-5-(dimethoxymethyl)pyridine), enabling more efficient library construction and broader chemical space exploration.

Scale-Up Feasibility Assessment with ISO-Certified Supply Chain

For research programs transitioning from discovery to preclinical development, this compound is available through ISO-certified manufacturing with documented purity specifications (NLT 98%) suitable for pharmaceutical R&D quality requirements [1]. Multi-vendor sourcing with transparent 1g-scale pricing (USD 1053.00) and inquiry-based larger-scale options provide procurement flexibility for programs anticipating scale-up. The established commercial availability from multiple certified suppliers reduces single-source supply chain risk compared to specialized analogs with more limited vendor networks.

Quantitative Synthesis Protocol Adoption for Process Development

The validated one-step synthesis delivering quantitative yield under adapted Vilsmeier conditions [1] provides a robust starting point for process chemistry development. The protocol's full spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, Raman) establishes a complete analytical reference framework for quality control [1]. For process chemists evaluating synthetic routes to compounds incorporating this pyridine scaffold, the documented high-yield, single-step methodology offers superior atom economy and reduced purification burden compared to multi-step approaches required for structurally related analogs, directly impacting cost-of-goods modeling and manufacturing feasibility assessments.

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